molecular formula C24H36O3 B10774282 Nabilone CAS No. 61617-09-2

Nabilone

Katalognummer: B10774282
CAS-Nummer: 61617-09-2
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: GECBBEABIDMGGL-RTBURBONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nabilone is a synthetic cannabinoid that mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol, the primary psychoactive compound found in Cannabis. It is primarily used for its antiemetic properties, particularly in the treatment of nausea and vomiting associated with chemotherapy. Additionally, it has applications in managing chronic pain, especially neuropathic pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nabilone is synthesized through a series of chemical reactions starting from olivetol and pulegone. The process involves several key steps, including cyclization, reduction, and oxidation reactions. The synthesis typically requires the use of strong acids and bases, as well as various organic solvents .

Industrial Production Methods: Industrial production of this compound involves batch chemistry processes. there is a growing interest in transitioning to continuous flow processes due to their scalability, safety, and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Nabilone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Introduction to Nabilone

This compound is a synthetic cannabinoid, primarily known for its therapeutic applications in managing nausea and vomiting associated with chemotherapy, as well as serving as an adjunct analgesic for chronic pain conditions. It mimics the psychoactive effects of tetrahydrocannabinol (THC), the active compound found in cannabis. This compound is marketed under various brand names, including Cesamet, and has been subject to numerous clinical studies demonstrating its efficacy and safety across a range of medical conditions.

Chemotherapy-Induced Nausea and Vomiting

This compound is indicated for the treatment of nausea and vomiting in patients undergoing chemotherapy. Clinical trials have established its effectiveness in this area, showing that it can provide relief when traditional antiemetics fail. A notable study indicated that patients receiving cisplatin chemotherapy preferred this compound over metoclopramide, while those on carboplatin showed a preference for this compound as well .

Chronic Pain Management

This compound has been utilized as an adjunct therapy for chronic pain, particularly in conditions like fibromyalgia and multiple sclerosis. A systematic review highlighted its modest effectiveness in alleviating pain symptoms associated with these conditions . Furthermore, this compound has shown promise in treating neuropathic pain by modulating pain pathways through its action on cannabinoid receptors.

Movement Disorders

Research indicates that this compound may be beneficial in managing non-motor symptoms associated with Parkinson's disease. A recent open-label study demonstrated significant improvements in sleep quality and overall non-motor symptoms among patients treated with this compound . This suggests potential applications in other movement disorders as well.

Agitation in Alzheimer's Disease

This compound is being investigated for its efficacy in treating agitation in patients with Alzheimer's disease. A recent randomized controlled trial found that this compound significantly reduced agitation and improved caregiver distress compared to placebo, although sedation was more common in the this compound group . This application highlights the compound's potential role in managing neuropsychiatric symptoms.

Post-Traumatic Stress Disorder (PTSD)

This compound has been explored as a treatment option for nightmares associated with PTSD. Initial studies suggest it may help reduce the frequency and intensity of nightmares, although long-term effects remain to be fully evaluated .

Inflammatory Bowel Disease

This compound has also been studied for its effects on inflammatory bowel disease, particularly ulcerative colitis. Its anti-inflammatory properties may provide therapeutic benefits, although further research is needed to establish its efficacy conclusively .

Case Study Overview

Several case studies have documented the use of this compound across different patient populations:

  • Chronic Pain : In a clinical trial involving patients with chronic pain conditions, participants reported significant reductions in pain levels and improved quality of life after this compound administration.
  • Parkinson's Disease : Another case study focused on Parkinson's patients indicated that those treated with this compound experienced notable improvements in sleep disturbances and pain management.
  • Alzheimer’s Disease : A pilot trial involving Alzheimer's patients showed promising results regarding agitation reduction, supporting further investigation into this compound's neuropsychiatric applications.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

ApplicationStudy TypeKey Findings
Chemotherapy-Induced NauseaRandomized Controlled TrialEffective antiemetic; preferred over metoclopramide by patients .
Chronic PainSystematic ReviewModest effectiveness for fibromyalgia and neuropathic pain management .
Movement DisordersOpen-Label StudySignificant improvement in sleep quality and non-motor symptoms in Parkinson's disease .
Agitation in Alzheimer's DiseaseRandomized Controlled TrialReduced agitation; increased sedation compared to placebo .
Inflammatory Bowel DiseaseExploratory StudyPotential anti-inflammatory effects; further research required .

Wirkmechanismus

Nabilone exerts its effects by interacting with the cannabinoid receptors in the body, specifically the Cannabinoid-1 and Cannabinoid-2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. This compound acts as a weak partial agonist at these receptors, mimicking the effects of delta-9-tetrahydrocannabinol but with greater bioavailability and a longer duration of action .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Nabilone: this compound is unique in its chemical structure and pharmacological profile. It is considered to be twice as active as delta-9-tetrahydrocannabinol and has a slower onset of peak action, which contributes to its sustained therapeutic effects .

Biologische Aktivität

Nabilone, a synthetic analog of tetrahydrocannabinol (THC), is primarily utilized for its antiemetic properties, particularly in managing nausea and vomiting associated with chemotherapy. This article delves into the biological activity of this compound, exploring its pharmacological effects, metabolic pathways, and clinical applications based on diverse research findings.

Pharmacological Profile

This compound acts primarily on the central nervous system, exhibiting effects that include:

  • Antiemetic Activity : this compound is effective in reducing chemotherapy-induced nausea and vomiting. Clinical studies indicate that it can decrease the severity and frequency of these symptoms in 50-70% of patients who do not respond to conventional treatments like prochlorperazine .
  • Analgesic Effects : As a CB1 receptor agonist, this compound has been explored for its potential in pain management, particularly in conditions like post-traumatic stress disorder (PTSD) and neuropathic pain .
  • Sedative Properties : It may exhibit mild anxiolytic effects, contributing to its overall efficacy in managing anxiety-related symptoms .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism, primarily through the cytochrome P450 enzyme system. Key points include:

  • Metabolic Pathways : Two major pathways are involved in this compound's biotransformation:
    • Stereospecific enzymatic reduction of the 9-keto moiety to produce carbinol metabolites.
    • Direct oxidation of the aliphatic side-chain, resulting in hydroxylic and carboxylic analogs .
  • Pharmacokinetics : After oral administration, peak plasma concentrations occur approximately two hours post-dose, with a half-life of around 2 hours for this compound and about 35 hours for its metabolites. The apparent volume of distribution is approximately 12.5 L/kg .

Clinical Applications

This compound's clinical applications extend beyond antiemetic use:

  • Chemotherapy-Induced Nausea and Vomiting : this compound is administered at doses of 1-2 mg twice daily before chemotherapy sessions, demonstrating significant efficacy against nausea and vomiting .
  • Pain Management : Research indicates that this compound may be beneficial for chronic pain conditions. A systematic review highlighted its effectiveness compared to other cannabinoid-based treatments, with varying degrees of success across different patient populations .

Case Studies

Several case studies illustrate this compound's clinical effectiveness:

  • Chemotherapy Patients : In a cohort study involving cancer patients receiving chemotherapy, this compound was found to significantly reduce emesis compared to placebo groups, with many patients reporting improved quality of life due to reduced nausea .
  • Chronic Pain Management : A pilot study assessed this compound's impact on patients with chronic pain due to various etiologies. Results indicated a reduction in pain scores and improved sleep quality among participants using this compound compared to those receiving standard care .

Summary of Findings

Parameter Details
Primary Use Antiemetic for chemotherapy-induced nausea and vomiting
Mechanism of Action CB1 receptor agonist; influences central nervous system functions
Metabolic Pathways Stereospecific reduction; oxidation of side-chain
Pharmacokinetics Peak plasma concentration at ~2 hours; half-life ~2 hours (this compound)
Clinical Efficacy Effective in ~50-70% of patients for nausea; potential analgesic benefits

Eigenschaften

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBBEABIDMGGL-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023341, DTXSID401015800
Record name Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nabilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.93e-04 g/L
Record name Nabilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nabilone is an orally active synthetic cannabinoid which, like other cannabinoids, has complex effects on the central nervous system (CNS). It has been suggested that the antiemetic effect of nabilone is caused by interaction with the cannabinoid receptor system, i.e., the CB (1) receptor, which is a component of the endocannabinoid system of the body. The endocannabinoid system is widely distributed throughout the central and peripheral nervous system (via the Cannabinoid Receptors CB1 and CB2) and plays a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle among many others. CB1 receptors are found in both the central and peripheral nervous system, and are most abundant in the hippocampus and amygdala, which are the areas of the brain responsible for short-term memory storage and emotional regulation. CB2 receptors are mainly located in the peripheral nervous system and can be found on lymphoid tissue where they are involved in regulation of immune function.
Record name Nabilone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51022-71-0, 61617-09-2
Record name Nabilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51022-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nabilone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nabilone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-trans-3-(1,1-dimethylheptyl)-1-hydroxy-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NABILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N4O9L084N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nabilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.